molecular formula C19H21ClN2O4S B2547113 N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 892856-12-1

N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2547113
CAS No.: 892856-12-1
M. Wt: 408.9
InChI Key: DTSVLFHYBQZFFB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a benzamide derivative featuring a sulfamoyl group substituted with a methyl and an oxolan-2-ylmethyl moiety. The 4-chlorophenyl group at the amide nitrogen distinguishes it from simpler benzamides. The oxolan (tetrahydrofuran) ring may enhance solubility compared to purely aromatic substituents, while the sulfamoyl group could influence hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSVLFHYBQZFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves the condensation of 4-chlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may act as an inhibitor of tyrosine-protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs include sulfonamide- or sulfamoyl-containing benzamides with variations in aryl substituents, heterocycles, and functional groups. Key structural differences and their implications are summarized below:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Notable Features Biological Activity
Target Compound 4-chlorophenyl, methyl, oxolan-2-ylmethyl sulfamoyl Potential enhanced solubility due to oxolan; sulfamoyl group for target binding Not reported (inferred: antimicrobial/anticancer potential)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 3-chloro-4-fluorophenyl, imidazole Imidazole enhances π-π stacking; chloro/fluoro groups improve lipophilicity Strong anticancer activity (cervical cancer)
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide 5-methylisoxazole sulfamoyl Isoxazole may improve metabolic stability Antifungal activity
5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide Bromo, naphthyloxy, sulfonyl Bulky naphthyloxy group; sulfonyl instead of sulfamoyl Unknown (structural similarity to kinase inhibitors)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Methoxy, methyl Fluorescent properties due to methoxy group Studied for fluorescence intensity, not bioactivity

Pharmacokinetic and Solubility Considerations

  • The oxolan ring in the target compound likely improves aqueous solubility compared to analogs with purely aromatic substituents (e.g., naphthyloxy in ).

Biological Activity

N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H24ClN3O6SC_{22}H_{24}ClN_{3}O_{6}S with a molecular weight of approximately 472.52 g/mol. The compound features a benzamide core with a sulfamoyl group and an oxolan ring , which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzamide Core : This step includes the reaction of 4-chlorobenzoic acid with an amine.
  • Introduction of the Sulfamoyl Group : The sulfamoyl group is introduced via sulfonation reactions.
  • Oxolan Ring Formation : The oxolan ring is formed through cyclization reactions involving appropriate precursors.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown inhibition against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells, with IC50 values indicating potent activity .

Inhibition of Enzymes

The compound has been investigated for its potential as an inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). Studies show that certain sulfamoyl-benzamide derivatives selectively inhibit h-NTPDases1, -2, and -3 with IC50 values in the sub-micromolar range . This inhibition suggests potential therapeutic applications in conditions where these enzymes are implicated.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzamide core significantly influence its inhibitory potency against target enzymes and cancer cell lines. For example:

CompoundSubstituentIC50 (μM)Biological Activity
14-Chloro2.88Inhibitor of h-NTPDase1
24-Methoxy0.72Inhibitor of h-NTPDase3
3Cyclopropyl1.32Selective inhibitor against h-NTPDase3

Case Studies

  • Anticancer Properties : A study demonstrated that sulfamoyl-benzamide derivatives, including this compound, were effective against various cancer cell lines, leading to cell cycle arrest and apoptosis in vitro .
  • Enzyme Inhibition : Another research highlighted the compound's ability to inhibit h-NTPDases effectively, providing insights into its mechanism of action and potential therapeutic applications in cancer treatment .

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